molecular formula C9H11BrO4S B13866451 5-Bromo-2-methoxybenzyl methanesulfonate

5-Bromo-2-methoxybenzyl methanesulfonate

Cat. No.: B13866451
M. Wt: 295.15 g/mol
InChI Key: YGCXGYYNSMFPMA-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxybenzyl methanesulfonate is an organic compound with the molecular formula C8H9BrO4S It is a derivative of benzyl methanesulfonate, where the benzyl group is substituted with a bromine atom at the 5-position and a methoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxybenzyl methanesulfonate typically involves the reaction of 5-Bromo-2-methoxybenzyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxybenzyl methanesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Oxidation: The methoxy group can be oxidized under specific conditions to form corresponding aldehydes or acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted benzyl derivatives.

    Oxidation: Products include 5-Bromo-2-methoxybenzaldehyde and 5-Bromo-2-methoxybenzoic acid.

    Reduction: Products include 5-Bromo-2-methoxybenzyl alcohol.

Scientific Research Applications

5-Bromo-2-methoxybenzyl methanesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxybenzyl methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, facilitating the attack of nucleophiles on the benzyl carbon. This property makes it useful in various synthetic applications, where it can be used to introduce different functional groups into organic molecules.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methoxyphenyl methanesulfonate: Similar structure but lacks the benzyl group.

    2-Bromo-5-methoxybenzyl bromide: Similar structure but with a bromide group instead of a methanesulfonate group.

Uniqueness

5-Bromo-2-methoxybenzyl methanesulfonate is unique due to the presence of both a bromine atom and a methoxy group on the benzyl ring, combined with the methanesulfonate group. This combination of functional groups provides distinct reactivity patterns and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H11BrO4S

Molecular Weight

295.15 g/mol

IUPAC Name

(5-bromo-2-methoxyphenyl)methyl methanesulfonate

InChI

InChI=1S/C9H11BrO4S/c1-13-9-4-3-8(10)5-7(9)6-14-15(2,11)12/h3-5H,6H2,1-2H3

InChI Key

YGCXGYYNSMFPMA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)COS(=O)(=O)C

Origin of Product

United States

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